molecular formula C17H22N2O2S B037662 Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- CAS No. 120164-64-9

Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-

Cat. No. B037662
M. Wt: 318.4 g/mol
InChI Key: UGTLFRRPQFSORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has shown potential in various scientific research applications. It is commonly referred to as HMBT and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of HMBT is not fully understood, but it is believed to be related to its ability to act as a ligand for metal ions. HMBT can form stable complexes with metal ions, which can lead to changes in the redox properties of the metal ions. This can result in the generation of reactive oxygen species, which can have both beneficial and detrimental effects on cells.

Biochemical And Physiological Effects

HMBT has been shown to have both biochemical and physiological effects. In vitro studies have shown that HMBT can induce apoptosis in cancer cells. HMBT has also been shown to have antioxidant activity, which can protect cells from oxidative stress. In vivo studies have shown that HMBT can improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using HMBT in lab experiments include its ability to act as a versatile ligand for metal ions, its fluorescent properties, and its potential for use in the development of therapeutic agents. However, the limitations of using HMBT in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving HMBT. One direction is the development of HMBT-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis of HMBT-based metal complexes for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of HMBT and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, HMBT is a chemical compound that has shown potential in various scientific research applications. It can be synthesized using different methods and has been used as a ligand in the synthesis of metal complexes for catalytic applications. HMBT has also been used in the development of fluorescent probes for the detection of reactive oxygen species and amyloid-beta aggregates. Its mechanism of action is related to its ability to act as a ligand for metal ions, and it has been shown to have both biochemical and physiological effects. While there are limitations to using HMBT in lab experiments, there are several future directions for research involving HMBT, including the development of HMBT-based therapeutic agents and fluorescent probes.

Synthesis Methods

HMBT can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with 6-hydroxy-4,5,7-trimethylcoumarin and cyclohexanecarboxylic acid. Another method involves the reaction of 2-mercaptobenzothiazole with 6-hydroxy-4,5,7-trimethylcoumarin and cyclohexanone in the presence of a base. The yield of HMBT can be improved by optimizing the reaction conditions.

Scientific Research Applications

HMBT has been used in various scientific research applications, including the development of fluorescent probes for the detection of reactive oxygen species. It has also been used in the synthesis of metal complexes for catalytic applications. HMBT has been used as a ligand in the synthesis of copper(II) complexes that exhibit antitumor activity. Additionally, HMBT has been used in the synthesis of fluorescent probes for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease.

properties

CAS RN

120164-64-9

Product Name

Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C17H22N2O2S/c1-9-10(2)14(20)11(3)15-13(9)18-17(22-15)19-16(21)12-7-5-4-6-8-12/h12,20H,4-8H2,1-3H3,(H,18,19,21)

InChI Key

UGTLFRRPQFSORT-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C

synonyms

Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-

Origin of Product

United States

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